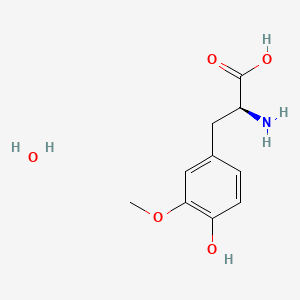

3-O-Methyldopa monohydrate

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRRCKUGGXLORG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036109 | |

| Record name | 3-Methoxy-L-tyrosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200630-46-2 | |

| Record name | 3-O-Methyldopa monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Player: A Technical Guide to 3-O-Methyldopa Monohydrate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyldopa (3-OMD), a primary metabolite of the Parkinson's disease pro-drug Levodopa (L-DOPA), has long been a subject of scientific scrutiny. Initially considered an inert byproduct, emerging evidence suggests 3-OMD may play a more active role in the long-term efficacy and side effects of L-DOPA therapy. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of 3-O-Methyldopa monohydrate. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate the complexities of this intriguing molecule. The guide details the metabolic pathway of L-DOPA, presents key quantitative data in a structured format, outlines experimental protocols for its quantification, and visualizes complex biological and experimental workflows.

Discovery and Biological Significance

3-O-Methyldopa was identified as a major metabolite of L-DOPA following the widespread adoption of L-DOPA for the treatment of Parkinson's disease. Its formation is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA.[1] Unlike L-DOPA, 3-OMD does not convert to dopamine (B1211576) and has a significantly longer plasma half-life of approximately 15 hours, compared to about 1 hour for L-DOPA.[1] This extended half-life leads to the accumulation of 3-OMD in the plasma and cerebrospinal fluid of patients undergoing chronic L-DOPA therapy.

The biological role of 3-OMD is a topic of ongoing debate. While some studies suggest it is largely inert, others propose it may contribute to the motor fluctuations and dyskinesias observed in long-term L-DOPA treatment. It is hypothesized that high concentrations of 3-OMD may compete with L-DOPA for transport across the blood-brain barrier and interfere with dopamine storage and release. These potential interactions have spurred the development of COMT inhibitors as an adjunct therapy in Parkinson's disease to decrease the formation of 3-OMD and increase the bioavailability of L-DOPA in the brain.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its study and for the development of analytical methods and pharmaceutical formulations.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | [2] |

| Molecular Formula | C10H15NO5 | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| CAS Number | 200630-46-2 | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water |

Pharmacokinetics of 3-O-Methyldopa

The pharmacokinetic profile of 3-OMD is characterized by its slow formation from L-DOPA and its prolonged elimination half-life. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Condition | Reference |

| Plasma Half-life (t½) | ~15 hours | Following L-DOPA administration in humans | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Following oral L-DOPA/carbidopa administration in humans | |

| Clearance (CL) | Not well established | ||

| Volume of Distribution (Vd) | Not well established | ||

| Plasma Concentration | 99.1 nmol/L | In healthy adults (pool of 24 samples) | [3] |

| CSF Concentration | 15.3 nmol/L | In healthy adults (pool of 12 samples) | [3] |

Synthesis of this compound

Conceptual Synthesis Protocol:

-

Protection of the Amino and Carboxyl Groups of L-DOPA: To achieve selective methylation of the 3-hydroxyl group, the amino and carboxyl functional groups of L-DOPA must first be protected. This can be achieved using standard protecting group chemistry, for example, by forming a Boc-protected amine and a methyl ester of the carboxylic acid.

-

Selective O-Methylation: With the amino and carboxyl groups protected, the catechol moiety can be selectively methylated at the 3-position. A variety of methylating agents can be employed, such as diazomethane (B1218177) or methyl iodide in the presence of a mild base. Reaction conditions would need to be carefully controlled to favor mono-methylation.

-

Deprotection: Following successful O-methylation, the protecting groups on the amino and carboxyl functions are removed. For example, the Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed using a base.

-

Purification and Crystallization: The crude 3-O-Methyldopa is then purified, for instance, by column chromatography. To obtain the monohydrate form, the purified product would be crystallized from an aqueous solution, allowing for the incorporation of one molecule of water per molecule of 3-O-Methyldopa. The final product should be characterized by techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Experimental Protocols

Quantification of 3-O-Methyldopa in Human Plasma using HPLC-MS/MS

This protocol is adapted from validated methods for the analysis of 3-OMD in biological matrices.

Objective: To determine the concentration of 3-O-Methyldopa in human plasma samples.

Materials:

-

Human plasma samples

-

3-O-Methyldopa certified reference standard

-

Internal standard (e.g., deuterated 3-O-Methyldopa or a structural analog)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

HPLC-MS/MS Analysis: a. HPLC Conditions:

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: A suitable gradient to separate 3-OMD from other plasma components.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL b. MS/MS Conditions (Positive Ion Mode):

- Ion Source: Electrospray Ionization (ESI)

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- 3-O-Methyldopa: Monitor the transition of the parent ion (m/z) to a specific product ion.

- Internal Standard: Monitor the transition of the parent ion (m/z) to a specific product ion.

- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

Quantification: a. Construct a calibration curve by analyzing a series of known concentrations of 3-O-Methyldopa standard spiked into blank plasma. b. Calculate the peak area ratio of the analyte to the internal standard. c. Determine the concentration of 3-O-Methyldopa in the unknown samples by interpolating from the calibration curve.

Visualizations

L-DOPA Metabolic Pathway

Caption: Metabolic pathway of L-DOPA to 3-O-Methyldopa.

Experimental Workflow for 3-OMD Quantification

Caption: Workflow for quantifying 3-OMD in plasma.

Conclusion

This compound, once relegated to the status of an inactive metabolite, is now recognized as a molecule of significant interest in the field of neuropharmacology and drug development. Its accumulation during L-DOPA therapy for Parkinson's disease and its potential to influence treatment outcomes necessitate a thorough understanding of its properties and behavior. This technical guide has provided a comprehensive overview of the current knowledge surrounding 3-OMD, from its discovery and biological relevance to its physicochemical properties and methods for its analysis. As research continues to unravel the intricate roles of drug metabolites, a deeper appreciation for compounds like 3-O-Methyldopa will be crucial for the development of safer and more effective therapeutic strategies.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H15NO5 | CID 46782236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 3-O-Methyldopa Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3-O-Methyldopa monohydrate (3-OMD), a major metabolite of the Parkinson's disease therapeutic, L-DOPA. This document delves into the compound's chemical and physical characteristics, its pharmacokinetic and pharmacodynamic profiles, and its metabolic pathway. Detailed experimental protocols for the quantification of 3-OMD in biological matrices and for assessing its impact on dopamine (B1211576) turnover are provided. Furthermore, this guide includes visual representations of key pathways and experimental workflows to facilitate a deeper understanding of the biochemical context of this compound.

Introduction

3-O-Methyldopa (3-OMD) is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), the primary medication used in the management of Parkinson's disease.[1] Formed through the action of the enzyme catechol-O-methyltransferase (COMT), 3-OMD has a notably longer plasma half-life than its parent compound, L-DOPA, leading to its accumulation in patients undergoing chronic L-DOPA therapy.[1][2] While initially considered an inactive metabolite, emerging evidence suggests that 3-OMD may play a role in the long-term efficacy and side effects of L-DOPA treatment. It has been shown to compete with L-DOPA for transport across the blood-brain barrier and may influence dopamine turnover within the central nervous system.[2] This guide aims to provide a detailed technical resource on the biochemical properties of this compound for researchers and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

This compound is the hydrated form of 3-O-Methyldopa. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | [3] |

| Synonyms | 3-Methoxy-L-tyrosine monohydrate, 3-O-Methyl-L-DOPA monohydrate | [4] |

| CAS Number | 200630-46-2 | [3][5] |

| Molecular Formula | C₁₀H₁₅NO₅ | [3][5] |

| Molecular Weight | 229.23 g/mol | [3][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Slightly soluble in water. Soluble in DMSO (10 mg/mL with warming) and in 1 N HCl. | [6][7][8] |

| Optical Rotation | -4.2° (c=0.6667 g/100mL in 1 N HCl at 20°C) | [6] |

Pharmacokinetics

The pharmacokinetic profile of 3-OMD is characterized by its long half-life and substantial accumulation in plasma following chronic L-DOPA administration.

| Parameter | Value | Population/Study Details | Reference |

| Half-life (t½) | ~15 hours | General estimate | [2] |

| Average Plasma Concentration (Cavg) | 17.1 ± 4.99 µg/mL | Advanced Parkinson's disease patients on continuous levodopa-carbidopa intestinal gel infusion. | [9] |

| Maximum Plasma Concentration (Cmax) | Significantly higher in Parkinson's patients with motor complications. | Patients with motor fluctuations and/or dyskinesias. | [10] |

| Area Under the Curve (AUC) | Significantly higher in Parkinson's patients with motor complications. | Patients with motor fluctuations and/or dyskinesias. | [10] |

| Time to Maximum Concentration (Tmax) | Varies depending on L-DOPA formulation and administration. | Not explicitly detailed for 3-OMD alone. | |

| Clearance (CL/F) | Significantly lower in patients with motor complications. | Parkinson's disease patients. | [10] |

Pharmacodynamics and Mechanism of Action

The primary pharmacodynamic effect of 3-OMD is its interaction with the transport and metabolism of L-DOPA.

-

Competition for Blood-Brain Barrier Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier, a process mediated by the large neutral amino acid transporter 1 (LAT1).[11][12] This competition can potentially reduce the amount of L-DOPA that reaches the brain.

-

Inhibition of Dopamine Turnover: Studies have shown that administration of 3-OMD can decrease the turnover rate of dopamine in the striatum.[13] This effect is thought to be due to the inhibition of dopamine synthesis and release.

-

Astrocyte-Mediated Effects: 3-OMD has been found to inhibit the astrocyte-mediated neuroprotective effects of L-DOPA.[14]

Metabolic Pathway

3-O-Methyldopa is a direct metabolite of L-DOPA. The metabolic conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.

Experimental Protocols

Quantification of 3-O-Methyldopa in Human Plasma by HPLC-MS/MS

This protocol is adapted from a validated method for the determination of 3-OMD in human plasma.

a. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS), e.g., Carbidopa or a deuterated 3-OMD analog

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Perchloric acid

-

Human plasma (drug-free)

-

Atlantis T3 C18 analytical column (5 µm; 150 x 4.6 mm i.d.) or equivalent

b. Sample Preparation:

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.

-

Add 240 µL of 0.4 M perchloric acid to precipitate proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge at 20,093 x g for 15 minutes at -5°C.

-

Transfer the supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid.

-

Vortex the final extract for 20 seconds.

c. HPLC-MS/MS Conditions:

-

Mobile Phase: A gradient of water and methanol (e.g., starting at 85:15, v/v) containing 0.05% formic acid.

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: 20 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

-

MRM Transitions:

-

3-O-Methyldopa: m/z 212.0 -> 166.0

-

Internal Standard (Carbidopa): m/z 227.10 -> 181.0

-

d. Calibration and Quantification:

-

Prepare calibration standards by spiking drug-free human plasma with known concentrations of 3-OMD (e.g., 50–4000 ng/mL).

-

Process calibration standards and quality control (QC) samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of 3-OMD to the IS against the concentration of 3-OMD.

-

Determine the concentration of 3-OMD in the unknown samples by interpolation from the calibration curve.

In Vivo Measurement of Dopamine Turnover

This protocol provides a general framework for assessing the effect of 3-OMD on dopamine turnover in a rodent model using in vivo microdialysis.

a. Animals and Surgical Procedure:

-

Use adult male rats (e.g., Sprague-Dawley).

-

Anesthetize the animals and place them in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the striatum.

-

Allow for a post-surgical recovery period.

b. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer 3-O-Methyldopa (e.g., via intraperitoneal injection) or vehicle control.

-

Continue to collect dialysate samples at regular intervals post-administration.

c. Sample Analysis:

-

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection (HPLC-ECD).

-

The dopamine turnover rate can be estimated by calculating the ratio of the concentration of metabolites to the concentration of dopamine (e.g., [DOPAC+HVA]/[Dopamine]).

d. Data Analysis:

-

Compare the dopamine turnover rates between the 3-OMD treated group and the control group to determine the effect of 3-OMD.

Conclusion

This compound, as a major and long-lasting metabolite of L-DOPA, possesses distinct biochemical properties that are of significant interest to the fields of neuropharmacology and drug development. Its ability to compete with L-DOPA for transport into the brain and its influence on dopamine turnover highlight the complexity of L-DOPA's metabolic fate and its therapeutic implications. The experimental protocols provided in this guide offer standardized methods for the accurate quantification of 3-OMD and for the investigation of its functional effects. A thorough understanding of the biochemical characteristics of this compound is crucial for optimizing therapeutic strategies for Parkinson's disease and for the development of novel neuroprotective agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H15NO5 | CID 46782236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-O-Methyldopa [drugfuture.com]

- 5. This compound - 200630-46-2 | VulcanChem [vulcanchem.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Crucial Role of S-adenosyl Methionine in the Formation of 3-O-Methyldopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical role of S-adenosyl methionine (SAM) in the formation of 3-O-Methyldopa (3-OMD), a critical metabolic pathway in the context of Levodopa (B1675098) (L-DOPA) therapy for Parkinson's disease. We will delve into the enzymatic reaction catalyzed by Catechol-O-methyltransferase (COMT), for which SAM is an indispensable methyl donor. This guide will detail the kinetic parameters of this reaction, present quantitative data on the pharmacokinetics of L-DOPA and 3-OMD, and provide comprehensive experimental protocols for the key assays used in this field of research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular processes involved. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the field of neurology and metabolic diseases.

Introduction

Levodopa (L-DOPA) remains the cornerstone of symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Upon administration, L-DOPA is converted to dopamine, thereby replenishing the depleted neurotransmitter levels. However, the metabolic fate of L-DOPA is complex, with a significant portion being peripherally metabolized before it can cross the blood-brain barrier. One of the primary metabolic pathways is the O-methylation of L-DOPA to 3-O-Methyldopa (3-OMD). This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT) and is critically dependent on the universal methyl donor, S-adenosyl methionine (SAM).[1][2]

The formation of 3-OMD is of significant clinical interest as it has a long half-life and can compete with L-DOPA for transport across the blood-brain barrier, potentially reducing the therapeutic efficacy of L-DOPA and contributing to motor fluctuations in long-term therapy.[3] Therefore, a thorough understanding of the role of SAM in 3-OMD formation is paramount for optimizing Parkinson's disease treatment strategies, including the development and application of COMT inhibitors.

The Enzymatic Reaction: COMT-Mediated Methylation of Levodopa

The conversion of L-DOPA to 3-OMD is a transmethylation reaction catalyzed by COMT. In this reaction, the methyl group from SAM is transferred to the 3-hydroxyl group of the catechol moiety of L-DOPA.[1][2] The reaction can be summarized as follows:

L-DOPA + S-adenosyl methionine (SAM) --(COMT)--> 3-O-Methyldopa (3-OMD) + S-adenosyl homocysteine (SAH)

COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT).[2] While both isoforms catalyze the O-methylation of L-DOPA, they exhibit different kinetic properties.[2]

The Role of S-adenosyl Methionine (SAM)

S-adenosyl methionine is a ubiquitous molecule in the body, serving as the primary methyl group donor in a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and small molecules.[4][5] SAM is synthesized from methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT).[6][7] The high-energy sulfonium (B1226848) ion in SAM makes the methyl group highly reactive and readily transferable to a nucleophilic acceptor, such as the hydroxyl group of L-DOPA.

Following the donation of its methyl group, SAM is converted to S-adenosyl homocysteine (SAH).[8] SAH is a potent inhibitor of most methyltransferases, including COMT, and its accumulation can lead to feedback inhibition of methylation reactions.[7][8] Therefore, the continuous regeneration of SAM and the removal of SAH are crucial for maintaining cellular methylation capacity. This is achieved through the SAM cycle, where SAH is hydrolyzed to homocysteine and adenosine, and homocysteine is subsequently remethylated to methionine, which can then be converted back to SAM.[8][9]

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the COMT-catalyzed O-methylation of L-DOPA can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. A lower Km indicates a higher affinity.

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human S-COMT | L-DOPA | ~400-600 | Not explicitly stated | [2] (Implied) |

| Human MB-COMT | L-DOPA | ~200-300 | Not explicitly stated | [2] (Implied) |

| Human S-COMT | SAM | 20.2 | Not applicable | [2] |

| Human MB-COMT | SAM | 3.4 | Not applicable | [2] |

Note: The Km values for L-DOPA are estimated based on the statement that the affinity of MB-COMT for L-DOPA is approximately two-fold higher than that of S-COMT, and the general understanding that S-COMT has a lower affinity (higher Km) for catecholamines.

Pharmacokinetic Data in Parkinson's Disease Patients

The administration of COMT inhibitors significantly alters the pharmacokinetics of L-DOPA and 3-OMD in patients with Parkinson's disease.

| Parameter | Levodopa (without COMT inhibitor) | Levodopa (with Entacapone) | 3-O-Methyldopa (without COMT inhibitor) | 3-O-Methyldopa (with Entacapone) | Reference |

| AUC (Area Under the Curve) | Baseline | Increased by ~23% | High | Decreased by ~60% | [10] |

| Plasma Half-life | ~1.5 hours | Prolonged | ~15 hours | Reduced | [1][11] |

| Cmax (Maximum Concentration) | Variable | Generally unaffected | High | Reduced | [11] |

| Parameter | Levodopa (without COMT inhibitor) | Levodopa (with Tolcapone) | 3-O-Methyldopa (without COMT inhibitor) | 3-O-Methyldopa (with Tolcapone) | Reference |

| AUC (Area Under the Curve) | Baseline | Increased approximately twofold | High | Dose-dependent decrease | |

| Elimination Half-life | Baseline | Increased approximately twofold | Long | Reduced |

| Parameter | Levodopa (without COMT inhibitor) | Levodopa (with Opicapone 50mg) | Reference |

| AUC (0-24h) | Baseline | Increased by a geometric mean ratio of 1.60 |

Experimental Protocols

COMT Activity Assay (HPLC-based)

This protocol is adapted from the method described by Schultz et al. (1989) for determining COMT activity in erythrocytes.[8]

Materials:

-

Erythrocyte lysate (or other tissue homogenate)

-

3,4-dihydroxybenzoic acid (DHBA) as substrate

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.6)

-

Perchloric acid

-

HPLC system with electrochemical detection

-

Mobile phase: e.g., phosphate (B84403) buffer with methanol (B129727)

Procedure:

-

Prepare erythrocyte lysates by freeze-thawing and hypotonic disruption.

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, SAM, and the enzyme preparation (erythrocyte lysate).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate, DHBA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding perchloric acid to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant containing the methylated products (vanillic acid and isovanillic acid) by HPLC with electrochemical detection.

-

Quantify the products based on a standard curve.

-

Calculate COMT activity as nmol of product formed per unit time per mg of protein.

Quantification of 3-O-Methyldopa in Human Plasma (HPLC-MS/MS)

This protocol is based on the method described by da Silva et al. (2011).

Materials:

-

Human plasma samples

-

Internal standard (e.g., carbidopa)

-

Perchloric acid for protein precipitation

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding perchloric acid.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant onto the HPLC-MS/MS system.

-

Use a mobile phase consisting of an aqueous solution of formic acid and acetonitrile in a gradient or isocratic elution mode.

-

Separate the analytes on a C18 column.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for 3-OMD and the internal standard (e.g., for 3-OMD: m/z 212 → m/z 166).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 3-OMD.

-

Determine the concentration of 3-OMD in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of S-adenosyl Methionine (SAM) and S-adenosyl Homocysteine (SAH) in Human Plasma (LC-MS/MS)

This protocol is adapted from methods described by Kirsch et al. (2009) and Popp et al. (2021).

Materials:

-

Human plasma samples

-

Stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH)

-

Dithiothreitol (DTT)

-

Perchloric acid or another protein precipitation agent

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with ESI source

-

C8 or C18 analytical column

Procedure:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 20 µL), add the stable isotope-labeled internal standards and DTT (to stabilize the analytes).

-

Precipitate proteins using an appropriate acid (e.g., perchloric acid).

-

Vortex and centrifuge.

-

The supernatant can be directly injected or further purified using SPE.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., formic acid) in a gradient elution.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use SRM to monitor the specific transitions for SAM (e.g., m/z 399 → m/z 250), SAH (e.g., m/z 385 → m/z 136), and their respective internal standards.[4]

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentrations of SAM and SAH in the plasma samples based on the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards.

-

Mandatory Visualizations

Caption: Levodopa metabolism pathway.

Caption: The S-adenosyl methionine (SAM) cycle.

Caption: Workflow for 3-OMD quantification.

Conclusion

The O-methylation of Levodopa to 3-O-Methyldopa, a reaction catalyzed by COMT with S-adenosyl methionine as the essential methyl donor, is a pivotal process in the clinical management of Parkinson's disease. The accumulation of 3-OMD can negatively impact the therapeutic efficacy of L-DOPA, highlighting the importance of understanding and modulating this metabolic pathway. This technical guide has provided a comprehensive overview of the role of SAM in 3-OMD formation, including quantitative data on enzyme kinetics and pharmacokinetics, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways. It is our hope that this resource will aid researchers, scientists, and drug development professionals in their efforts to advance the treatment of Parkinson's disease and other related neurological disorders.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. L-dopa upregulates the expression and activities of methionine adenosyl transferase and catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of COMT inhibition on levodopa pharmacology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delayed O-methylation of l-DOPA in MB-COMT-deficient mice after oral administration of l-DOPA and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and kinetic mechanism of human brain soluble catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kinetics of COMT [bio.net]

The Pharmacokinetics of 3-O-Methyldopa: A Technical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa (B1675098) (L-DOPA), the primary treatment for Parkinson's disease. Formed by the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer plasma half-life than its parent compound, leading to its accumulation in plasma and tissues with chronic L-DOPA therapy.[1][2] This accumulation has been a subject of extensive research due to its potential implications for L-DOPA's therapeutic efficacy and the emergence of motor complications in Parkinson's disease patients.[3] This technical guide provides a comprehensive overview of the pharmacokinetics of 3-OMD, including its plasma half-life, metabolic pathways, and analytical methodologies, intended for professionals in the field of drug development and neuroscience.

Pharmacokinetic Profile of 3-O-Methyldopa

The pharmacokinetic properties of 3-O-Methyldopa are characterized by its slow formation from L-DOPA and a remarkably long elimination half-life. This contrasts sharply with the rapid clearance of L-DOPA, leading to a progressive increase in 3-OMD plasma concentrations during long-term treatment.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of 3-O-Methyldopa and its parent drug, Methyldopa (B1676449), in humans.

| Parameter | Value | Species | Study Conditions | Reference |

| Plasma Half-Life (t½) | ~15 hours | Human | Chronic L-DOPA therapy | [1][2] |

| 2.0 ± 0.7 hours (parent drug) | Human | Single 250 mg oral and IV doses | [4] | |

| Beta-phase: 1.28 hours (range 1.02-1.69 hours) (parent drug) | Human | IV and oral administration | [5] | |

| Mean Residence Time (MRT) | Significantly shorter in patients treated with L-DOPA and ropinirole | Human | Parkinson's disease patients | [6] |

| Time to Maximum Concentration (Tmax) | 3 to 6 hours (parent drug) | Human | Oral administration | [7] |

| 2 hours (parent drug) | Human | Oral administration | [5] | |

| Clearance (CL) | 268 ± 72 mL/min (total body, parent drug) | Human | Single 250 mg oral and IV doses | [4] |

| 107 ± 35 mL/min (renal, parent drug) | Human | Single 250 mg oral and IV doses | [4] | |

| Volume of Distribution (Vd) | 33 ± 11 L (steady-state, parent drug) | Human | Single 250 mg oral and IV doses | [4] |

| 0.19 to 0.32 L/kg (apparent, parent drug) | Human | [7] | ||

| 0.41 to 0.72 L/kg (total, parent drug) | Human | [7] | ||

| Bioavailability (F) | 42 ± 16% (parent drug) | Human | Single 250 mg oral and IV doses | [4] |

| 25% (range 8-62%) (parent drug) | Human | Oral administration | [5][7] | |

| Protein Binding | < 15% (parent drug) | Human | [5][7] | |

| ~50% (O-sulfate metabolite of parent drug) | Human | [5][7] |

Metabolic Pathways and Transport Mechanisms

The metabolic journey of 3-O-Methyldopa is intrinsically linked to the metabolism of L-DOPA. Understanding these pathways is critical for optimizing therapeutic strategies in Parkinson's disease.

L-DOPA Metabolism to 3-O-Methyldopa

The primary pathway for the formation of 3-OMD is the O-methylation of L-DOPA, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This process is particularly significant in the periphery when L-DOPA is co-administered with a DOPA decarboxylase inhibitor, which prevents its conversion to dopamine.

Blood-Brain Barrier Transport and Competitive Inhibition

3-O-Methyldopa and L-DOPA share the same transport system for entry into the brain, the large neutral amino acid transporter 1 (LAT1).[8] This leads to competitive inhibition, where the accumulation of 3-OMD in the plasma can hinder the transport of L-DOPA across the blood-brain barrier, potentially reducing its therapeutic effectiveness.[9][10]

Experimental Protocols

Accurate quantification of 3-O-Methyldopa in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) are the most common analytical methods.

Determination of 3-O-Methyldopa in Human Plasma and Cerebrospinal Fluid

Method: Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry[11][12]

1. Sample Collection and Preparation:

-

Collect blood samples in heparinized tubes and immediately place on ice.[12]

-

Centrifuge at 1000 x g for 10 minutes at 4°C to separate plasma.[12]

-

Transfer plasma to polypropylene (B1209903) tubes containing reduced glutathione (B108866) and EDTA, and store at -25°C.[12]

-

For cerebrospinal fluid (CSF), collect samples and immediately transfer to polypropylene tubes containing reduced glutathione and EDTA, and store at -25°C.[12]

-

Acidify 1 ml of plasma or CSF with 2 ml of hydrochloric acid (100 mmol/l) and saturate with sodium chloride.[12]

-

Add deuterated internal standards of DOPA and 3-OMD.[12]

-

Extract the mixture four times with 4 ml of ethyl acetate.[12]

-

Break any emulsion by centrifugation at 2400 x g for 5 minutes.[12]

2. Derivatization:

-

Perform N,O-acetylation of the amino acids in an aqueous medium.[11]

-

Prepare pentafluorobenzyl (PFB) esters under anhydrous conditions.[11]

3. GC-MS Analysis:

-

Analyze the N,O-acetyl, carboxy-PFB derivatives by gas chromatography-electron capture negative ion mass spectrometry.[11]

-

Use selected ion monitoring to detect the abundant carboxylate anions ([M-CH2C6F5]-).[11]

Experimental Workflow for a Human Pharmacokinetic Study

Conclusion

The long plasma half-life and subsequent accumulation of 3-O-Methyldopa are significant factors in the long-term management of Parkinson's disease with L-DOPA. Its competitive inhibition of L-DOPA transport across the blood-brain barrier underscores the importance of monitoring its plasma levels and developing strategies to mitigate its potential negative effects on therapeutic outcomes. Further research into the precise mechanisms of 3-OMD's actions and the development of novel therapeutic approaches to manage its accumulation are crucial areas for future investigation. This technical guide provides a foundational understanding of the pharmacokinetics of 3-OMD to aid researchers and clinicians in this endeavor.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levodopa and 3-O-methyldopa in cerebrospinal fluid after levodopa-carbidopa association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.tue.nl [pure.tue.nl]

Neuroactive Properties of 3-O-Methyldopa Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyldopa (3-OMD) is a major and long-lived metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD accumulates in the plasma and central nervous system of patients on chronic L-DOPA treatment.[1] Historically considered an inert byproduct, emerging evidence has illuminated the significant neuroactive properties of 3-OMD, implicating it in both the modulation of L-DOPA's therapeutic effects and the manifestation of its long-term motor and non-motor complications. This technical guide provides an in-depth analysis of the neuroactive profile of 3-O-Methyldopa monohydrate, focusing on its pharmacokinetics, mechanisms of action, and potential role in neurotoxicity. We present quantitative data on its interactions with key transport systems, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this critical molecule.

Introduction

Levodopa (L-DOPA) replacement therapy remains the most effective treatment for the motor symptoms of Parkinson's disease (PD). However, its long-term administration is often complicated by the development of motor fluctuations and dyskinesias. The peripheral and central metabolism of L-DOPA is a critical determinant of its efficacy and side-effect profile. One of the primary metabolic pathways involves the methylation of L-DOPA by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[1] Unlike L-DOPA, which has a short half-life of approximately one hour, 3-OMD has a significantly longer half-life of around 15 hours, leading to its substantial accumulation in both plasma and the brain.[1] This accumulation has prompted extensive research into the potential neuroactive roles of 3-OMD, moving beyond the initial assumption of it being an inactive metabolite. This guide will delve into the multifaceted neuroactive properties of this compound.

Physicochemical and Pharmacokinetic Properties

3-O-Methyldopa is an amino acid derivative of L-DOPA. Its monohydrate form is often used in experimental settings.

Table 1: Physicochemical and Pharmacokinetic Parameters of 3-O-Methyldopa

| Property | Value | Reference(s) |

| IUPAC Name | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [2] |

| Molar Mass | 211.217 g/mol | [2] |

| Plasma Half-life | ~15 hours | [1] |

| Primary Metabolic Enzyme | Catechol-O-methyltransferase (COMT) | [1][2] |

| Primary Precursor | Levodopa (L-DOPA) | [1][2] |

| Key Transporter | L-type Amino Acid Transporter 1 (LAT1) | [3] |

Neuroactive Mechanisms of 3-O-Methyldopa

The neuroactivity of 3-OMD is multifaceted, primarily revolving around its interaction with L-DOPA's transport and metabolism, as well as its own intrinsic effects on the dopaminergic system.

Competition with L-DOPA for Blood-Brain Barrier Transport

3-OMD and L-DOPA share the same transport system, the L-type Amino Acid Transporter 1 (LAT1), for entry into the brain. Due to its high and sustained concentrations, 3-OMD acts as a competitive inhibitor of L-DOPA's transport across the blood-brain barrier.[3] This competition can reduce the bioavailability of L-DOPA in the brain, potentially contributing to the "wearing-off" phenomenon experienced by some PD patients.

Inhibition of Dopamine (B1211576) Turnover and Release

In the central nervous system, 3-OMD has been shown to exert direct effects on dopaminergic neurons. Studies in rodent models have demonstrated that intracerebroventricular administration of 3-OMD can impair locomotor activity and decrease the turnover of dopamine in the striatum.[4] It has also been reported to inhibit the dopamine transporter (DAT) and dopamine uptake in rat brain striatal membranes and PC12 cells.[4]

Neurotoxic Potential

A growing body of evidence suggests that 3-OMD may contribute to neurotoxicity, potentially exacerbating the neurodegenerative processes in Parkinson's disease. In vitro studies have shown that 3-OMD can induce cytotoxic effects through mechanisms involving oxidative stress and a decrease in mitochondrial membrane potential.[4] Furthermore, it may potentiate the toxicity of L-DOPA itself.[4] One proposed mechanism for this is through the inhibition of astrocyte-mediated neuroprotective pathways, such as the release of glutathione (B108866) (GSH).[1][5]

Quantitative Data on Neuroactive Properties

The following tables summarize the available quantitative data on the interactions and effects of 3-O-Methyldopa.

Table 2: Interaction of 3-O-Methyldopa with the L-Type Amino Acid Transporter (LAT1)

| Parameter | Cell Line | Value (µM) | Description | Reference(s) |

| Kᵢ | RBE 4B (rat brain endothelial cells) | 93 (92-95) | Inhibition constant for the competitive inhibition of L-DOPA uptake. | [2] |

| IC₅₀ | RBE 4B (rat brain endothelial cells) | 482 (475-489) | Concentration causing 50% inhibition of L-DOPA uptake. | [2] |

Table 3: In Vivo Effects of 3-O-Methyldopa in Rodent Models

| Effect | Animal Model | Dose and Route | Quantitative Change | Reference(s) |

| Impaired Locomotor Activity | Rat | 1 µmol, intracerebroventricular | ↓ 70% in movement time, ↓ 74% in total distance, ↓ 61% in number of movements | [4] |

| Decreased Dopamine Turnover | Rat | 1 µmol, intracerebroventricular | ↓ 40% in striatal DOPAC/DA ratio | [4] |

Table 4: In Vitro Effects of 3-O-Methyldopa

| Effect | Cell Model | Concentration (µM) | Quantitative Change | Reference(s) |

| Inhibition of L-DOPA-induced Neuroprotection | Mixed mesencephalic neurons and striatal astrocytes | 10 and 100 | Almost complete inhibition | [1][5] |

| Inhibition of L-DOPA Uptake into Astrocytes | Striatal astrocytes | 100 | Significant inhibition | [1] |

| Inhibition of L-DOPA-induced Glutathione Release | Striatal astrocytes | 100 | Significant inhibition | [1] |

| Dopamine Transporter (DAT) Inhibition | Rat brain striatal membranes and PC12 cells | Not Reported | Inhibition observed, but IC₅₀ not reported. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroactive properties of 3-O-Methyldopa.

Protocol for Assessing Locomotor Activity (Open Field Test)

This protocol is designed to evaluate the effect of 3-O-Methyldopa on spontaneous locomotor and exploratory behavior in rodents.

Materials:

-

Open field arena (e.g., 42 x 42 x 42 cm for mice, larger for rats), made of non-porous material for easy cleaning.[6]

-

Video camera mounted above the arena.

-

Video tracking software (e.g., Any-maze, EthoVision).

-

This compound solution and vehicle control.

-

Syringes and needles for administration.

-

70% ethanol (B145695) for cleaning.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, intracerebroventricular) at a predetermined time before the test.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Recording: Start the video recording and tracking software immediately. The test duration is typically 5-10 minutes.[7]

-

Observation: The experimenter should leave the room during the test to avoid influencing the animal's behavior.

-

Test Termination: At the end of the session, carefully remove the animal from the arena and return it to its home cage.

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

-

Data Analysis: Analyze the recorded video using the tracking software to quantify parameters such as:

-

Total distance traveled.

-

Time spent in the center zone versus the peripheral zones.

-

Number of entries into the center zone.

-

Velocity.

-

Rearing frequency.

-

Protocol for Measurement of Striatal Dopamine and its Metabolites by HPLC-ECD

This protocol describes the quantification of dopamine, DOPAC, and HVA in rat striatal microdialysates following 3-OMD administration.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

C18 reverse-phase HPLC column.

-

Mobile phase (e.g., phosphate (B84403) buffer, methanol, EDTA, sodium octyl sulfate).

-

Standards for dopamine, DOPAC, HVA, and 3-OMD.

-

This compound solution and vehicle control.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.

-

Drug Administration: Administer 3-O-Methyldopa or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis:

-

Inject a fixed volume of each dialysate sample into the HPLC-ECD system.

-

Separate the compounds on the C18 column using the specified mobile phase.

-

Detect the analytes using the electrochemical detector set at an appropriate oxidative potential.

-

-

Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA in the samples by comparing their peak areas to those of the standards. The dopamine turnover can be estimated by calculating the ratio of (DOPAC + HVA) / DA.

Protocol for Assessing 3-OMD Cytotoxicity (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of 3-O-Methyldopa on the viability of a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., PC12).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of 3-O-Methyldopa. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to 3-O-Methyldopa.

References

- 1. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

The Enigmatic Role of 3-O-Methyldopa in Dopaminergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyldopa (3-OMD), a major metabolite of the cornerstone Parkinson's disease treatment Levodopa (B1675098) (L-DOPA), has long been a subject of intense scientific scrutiny. Initially considered an inert byproduct, a growing body of evidence now points to its significant and complex role in modulating dopaminergic neurotransmission and influencing the therapeutic efficacy and side effects of L-DOPA. This technical guide provides an in-depth examination of the formation, transport, and multifaceted actions of 3-OMD. It synthesizes key findings on its competitive inhibition of L-DOPA at the blood-brain barrier, its impact on dopamine (B1211576) synthesis and release, and its potential contribution to motor complications and neurotoxicity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways to facilitate a deeper understanding and guide future research in this critical area of neuropharmacology.

Introduction

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. L-DOPA therapy aims to replenish dopamine levels in the brain. However, its long-term use is often complicated by the emergence of motor fluctuations and dyskinesias. A key player in the complex pharmacology of L-DOPA is its metabolite, 3-O-Methyldopa (3-OMD).

3-OMD is formed from the methylation of L-DOPA by the enzyme Catechol-O-methyltransferase (COMT).[1] Due to its significantly longer half-life of approximately 15 hours compared to L-DOPA's one-hour half-life, 3-OMD accumulates in the plasma and brain of patients undergoing chronic L-DOPA therapy.[1] This accumulation has led to extensive investigation into its potential physiological and pathological roles. This guide will explore the intricate mechanisms by which 3-OMD influences dopaminergic neurotransmission, from its competition with L-DOPA for transport to its direct effects on neuronal function.

Formation and Metabolism of 3-O-Methyldopa

The primary pathway for 3-OMD formation is the O-methylation of L-DOPA, a reaction catalyzed by COMT, with S-adenosyl methionine (SAM) serving as the methyl donor.[1] This process occurs both peripherally and centrally. When peripheral DOPA decarboxylase (DDC) is inhibited by drugs like carbidopa (B1219) or benserazide (B1668006) to increase L-DOPA's bioavailability to the brain, the metabolic pathway shifts, leading to increased methylation of L-DOPA and consequently higher concentrations of 3-OMD.[1][2] COMT inhibitors, such as entacapone (B1671355) and tolcapone, have been developed to block this conversion, thereby prolonging the therapeutic window of L-DOPA.[1][2]

Pharmacokinetics of 3-O-Methyldopa

The pharmacokinetic profile of 3-OMD is distinct from that of L-DOPA, primarily due to its long elimination half-life. This leads to stable and accumulating plasma concentrations during continuous L-DOPA administration.

| Parameter | Levodopa (L-DOPA) | 3-O-Methyldopa (3-OMD) | Carbidopa | Reference |

| Mean Cavg (μg/mL) | 2.9 (SD 0.84) | 17.1 (SD 4.99) | 0.22 (SD 0.08) | [3] |

| Degree of Fluctuation | 0.52 | 0.21 | 0.96 | [3] |

| Elimination Half-life (t½) | ~1 hour | ~15 hours | - | [1] |

Table 1: Pharmacokinetic Parameters with 16-hour Levodopa-Carbidopa Intestinal Gel Infusion [3]

Role in Dopaminergic Neurotransmission

The influence of 3-OMD on dopaminergic neurotransmission is multifaceted, involving interactions at the blood-brain barrier, effects on dopamine synthesis and release, and potential direct neuronal effects.

Competition for Blood-Brain Barrier Transport

One of the most well-documented effects of 3-OMD is its competition with L-DOPA for transport across the blood-brain barrier (BBB).[1][4][5] Both L-DOPA and 3-OMD are large neutral amino acids (LNAAs) and utilize the L-type amino acid transporter 1 (LAT1) for entry into the brain.[6][7] The accumulation of high levels of 3-OMD in the plasma can competitively inhibit the transport of L-DOPA, thereby reducing its central bioavailability and therapeutic effect.[4][8] However, some studies suggest that at clinically relevant concentrations, the inhibitory effect of 3-OMD on L-DOPA transport may not be the primary determinant of declining L-DOPA response.[9][10]

| Substrate | Cell Line | Km (µM) | Ki (µM) for 3-OMD inhibition of L-DOPA uptake | IC50 (µM) of 3-OMD on L-DOPA uptake | Reference |

| L-DOPA | RBE 4 | 72 (53, 91) | - | 642 (542, 759) | [6] |

| RBE 4B | 60 (46, 74) | - | 482 (475, 489) | [6] | |

| 3-OMD | RBE 4 | 40 (25, 57) | 143 (121, 170) | - | [6] |

| RBE 4B | 44 (13, 75) | 93 (92, 95) | - | [6] |

Table 2: Kinetic Parameters of L-DOPA and 3-OMD Transport in Rat Brain Endothelial Cells [6]

Effects on Dopamine Synthesis and Release

Studies have shown that 3-OMD can influence the synthesis and release of dopamine in the striatum. In the presence of 3-OMD, the L-DOPA-facilitated efflux of dopamine from rat striatal slices was reduced.[11][12] Interestingly, while dopamine efflux was decreased, the tissue concentrations of both L-DOPA and dopamine were found to be higher in the presence of 3-OMD.[11] This suggests that 3-OMD may inhibit the release of newly synthesized dopamine.[11][13]

Potential Neurotoxic and Cellular Effects

The accumulation of 3-OMD has been linked to potential neurotoxic effects. Some studies suggest that 3-OMD may increase homocysteine levels, which is a known risk factor for cardiovascular disease and neuronal damage.[1] In vitro studies using PC12 cells have indicated that 3-OMD can induce cytotoxic effects through oxidative stress and a decrease in mitochondrial membrane potential.[14][15] Furthermore, 3-OMD has been shown to inhibit the dopamine transporter and dopamine uptake in rat striatal membranes and PC12 cells.[14][15] It has also been reported to counteract the neuroprotective effects of L-DOPA that are mediated by astrocytes, possibly by inhibiting astrocytic L-DOPA uptake and subsequent glutathione (B108866) release.[13]

| Effect | Model System | Concentration | Result | Reference |

| Dopamine Efflux | Rat striatal slices | 50 µM 3-OMD | Reduced spontaneous and KCl-evoked dopamine efflux | [11] |

| Dopamine Turnover | Rat striatum (in vivo) | 1 µmol (icv) | 40.0% decrease in DOPAC/DA ratio | [15] |

| Locomotor Activity | Rats (in vivo) | 1 µmol (icv) | Decreased movement time, total distance, and number of movements | [15] |

| Cell Viability | Mesencephalic neurons | 10 or 100 µM 3-OMD | Inhibited L-DOPA (25 µM) induced neuroprotection in co-culture with astrocytes | [13] |

| L-DOPA Uptake | Striatal astrocytes | 100 µM 3-OMD | Inhibited L-DOPA (100 µM) uptake | [13] |

| Glutathione Release | Striatal astrocytes | 100 µM 3-OMD | Inhibited L-DOPA (100 µM) induced GSH release | [13] |

Table 3: Summary of In Vitro and In Vivo Effects of 3-O-Methyldopa

Clinical Relevance and Therapeutic Implications

The clinical significance of elevated 3-OMD levels in PD patients is a topic of ongoing debate. Higher plasma 3-OMD levels have been associated with the development of motor complications, such as dyskinesia and "wearing-off" phenomena.[1][16] This has provided a strong rationale for the development of COMT inhibitors. By reducing the formation of 3-OMD, these drugs increase the bioavailability of L-DOPA to the brain, leading to a more stable dopaminergic stimulation and a reduction in "off" time.[2][17][18]

Experimental Protocols

Measurement of 3-O-Methyldopa and Levodopa

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.[8][19]

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

-

Collect cerebrospinal fluid (CSF) samples.

-

For urine samples, perform a one-step sample preparation.[19]

-

Deproteinize plasma and CSF samples, typically with an acid like perchloric acid.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Filter the supernatant before injection into the HPLC system.

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for separation.

-

Detection: An electrochemical detector set at an appropriate oxidation potential to detect L-DOPA and 3-OMD.

In Vitro Blood-Brain Barrier Transport Assay

Method: Using immortalized rat brain endothelial cell lines (e.g., RBE4).[6]

Protocol:

-

Culture RBE4 cells to confluence on permeable supports (e.g., Transwell inserts).

-

Prepare incubation media with varying concentrations of radiolabeled or non-labeled L-DOPA and 3-OMD.

-

To determine uptake kinetics, incubate the cells with the media for a defined period.

-

To assess competitive inhibition, co-incubate with a fixed concentration of one substrate and varying concentrations of the other.

-

After incubation, wash the cells to remove extracellular substrate.

-

Lyse the cells and measure the intracellular concentration of the substrates using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or HPLC).

-

Calculate kinetic parameters (Km, Vmax, Ki, IC50) using non-linear regression analysis.

In Vitro Neurotoxicity and Cell Viability Assays

Method: Using primary neuronal cultures or cell lines (e.g., PC12).[13][15]

Protocol:

-

Culture mesencephalic neurons (with or without striatal astrocytes) or PC12 cells in appropriate culture media.

-

Treat the cells with different concentrations of 3-OMD, L-DOPA, or a combination of both for a specified duration.

-

Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by counting tyrosine hydroxylase-positive neurons (for dopaminergic neuron-specific effects).

-

Measure markers of oxidative stress (e.g., reactive oxygen species levels) and mitochondrial membrane potential using fluorescent probes.

-

Quantify glutathione (GSH) levels in cell lysates and culture media using commercially available kits.

Future Directions and Conclusion

The intricate role of 3-O-Methyldopa in dopaminergic neurotransmission presents both challenges and opportunities in the management of Parkinson's disease. While its detrimental effects on L-DOPA's therapeutic efficacy are well-recognized and addressed by COMT inhibitors, its potential direct neurotoxic or neuromodulatory effects warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying 3-OMD-induced cytotoxicity and its long-term consequences on neuronal health. A deeper understanding of these processes could pave the way for novel therapeutic strategies aimed at not only improving the symptomatic control of Parkinson's disease but also potentially modifying the course of the disease. This guide provides a foundational resource to stimulate and support these critical research endeavors.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levodopa and 3-O-methyldopa in cerebrospinal fluid after levodopa-carbidopa association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-O-methyldopa administration does not alter fluorodopa transport into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of peripheral catechol-O-methyltransferase inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catechol‐O‐methyltransferase inhibitors for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Method for measuring endogenous 3-O-methyldopa in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-O-Methyldopa in Plasma using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa (B1675098) (L-DOPA), the primary medication used in the management of Parkinson's disease. The quantification of 3-OMD in plasma is crucial for monitoring the therapeutic efficacy of L-DOPA, adjusting dosages, and gaining insights into patient metabolic processes.[1] Elevated levels of 3-OMD may indicate a higher rate of L-DOPA metabolism to this compound, which could necessitate treatment adjustments.[1] Furthermore, 3-OMD is a key biomarker for the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder affecting neurotransmitter synthesis.[2][3]

This document provides detailed application notes and protocols for the sensitive and specific quantification of 3-O-Methyldopa in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Metabolic Pathway of L-DOPA

L-DOPA is metabolized in the body through two main pathways. It can be converted to dopamine (B1211576) by the enzyme Aromatic L-amino acid decarboxylase (AADC), which is the desired therapeutic effect. Alternatively, it can be methylated by Catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa. In AADC deficiency, the accumulation of L-DOPA leads to increased formation of 3-OMD.[3]

Experimental Protocols

This section details the methodologies for sample preparation, HPLC-MS/MS analysis, and method validation for the quantification of 3-OMD in plasma.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is commonly used for the extraction of 3-OMD from plasma samples.[4]

Materials:

-

Human plasma samples (collected in EDTA or sodium heparin tubes and stored at -20°C or lower)[2]

-

Internal Standard (IS) solution (e.g., Carbidopa or 3-O-methyldopa-d3)[4][5]

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

Pipette 200 µL of the plasma sample into a 2.0 mL polypropylene (B1209903) tube.[4]

-

Add 50 µL of the Internal Standard solution.[4]

-

For protein precipitation, add 240 µL of 0.4 M perchloric acid or 150 µL of cold (-20°C) methanol.[4][5]

-

Vortex the mixture for approximately 1 minute.[4]

-

Centrifuge the tubes at 20,093 x g for 15 minutes at 4°C.[4]

-

Carefully transfer the supernatant to an autosampler vial.

-

For the perchloric acid method, the supernatant can be further diluted with water containing 0.05% formic acid.[4]

-

The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.)[4] | ACE C18 (5 µm; 50 x 4.6 mm i.d.)[6] |

| Mobile Phase | A: Water with 0.05% Formic AcidB: MethanolIsocratic: 85:15 (A:B)[4] | A: Water with 0.2% Formic AcidB: AcetonitrileIsocratic: 94:6 (A:B)[6] |

| Flow Rate | 1.0 mL/min (with a 1:1 split)[4] | Not specified, typically 0.5-1.0 mL/min |

| Injection Volume | 20 µL[4] | 5 µL[5] |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Not specified, typically ambient or controlled |

| Run Time | 5.0 minutes[4] | Not specified, typically 3-5 minutes |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| MRM Transitions | 3-O-Methyldopa: m/z 212.0 → 166.0[4][6]Carbidopa (IS): m/z 227.1 → 181.0[4][6] |

| Collision Energy (CE) | 3-OMD: 10.5 VCarbidopa: 10.0 V[4] |

| Capillary Voltage | 30 V[4] |

Method Validation and Quantitative Data

The described HPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 50 - 4000 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[4] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (%RE) | ± 15% |

| Inter-day Accuracy (%RE) | ± 15% |

| Recovery | > 85%[6] |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 50 | 0.025 |

| 100 | 0.051 |

| 500 | 0.255 |

| 1000 | 0.510 |

| 2000 | 1.020 |

| 4000 | 2.045 |

Note: The data presented in Table 2 is illustrative and a full calibration curve with at least six non-zero standards should be prepared for each analytical run.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 3-OMD in plasma.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 3-O-Methyldopa in human plasma. This application note and the detailed protocols are intended to guide researchers, scientists, and drug development professionals in the implementation of this assay for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The provided validation data demonstrates that the method is reliable and suitable for its intended purpose.

References

- 1. 3-O-Methyldopa - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. labcorp.com [labcorp.com]

- 3. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]